Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine
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Overview
Description
Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which is further substituted with benzyl and dimethyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method involves the acylation of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of imidazo[4,5-b]pyridine derivatives can involve similar synthetic routes but on a larger scale. The use of catalysts such as palladium on carbon or Raney nickel can enhance the efficiency of the reactions . Additionally, the choice of solvents and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl positions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purines makes it a useful tool in studying nucleic acid interactions.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The compound can also inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activity.
Imidazo[1,5-a]pyridine: Known for its use in the synthesis of various pharmaceuticals.
Imidazo[1,2-a]pyridine: Used in the development of drugs like zolimidine and miroprofen.
Uniqueness
Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and dimethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
192573-11-8 |
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Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H15N3.C2H4O2/c1-11-8-14-15(17-12(11)2)16-10-18(14)9-13-6-4-3-5-7-13;1-2(3)4/h3-8,10H,9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
OEZFJQWGKPBPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN2CC3=CC=CC=C3)N=C1C.CC(=O)O |
Origin of Product |
United States |
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